molecular formula C16H16BrFN2O B15114997 3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine

Cat. No.: B15114997
M. Wt: 351.21 g/mol
InChI Key: SRNJARRWGWALRZ-UHFFFAOYSA-N
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Description

3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that features a pyridine ring substituted with a bromine atom and a pyrrolidine ring linked to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.

    Coupling with Pyridine: The final step involves coupling the pyrrolidine derivative with a bromopyridine under conditions that facilitate the formation of the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to replace the bromine atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative with additional oxygen-containing functional groups, while substitution could result in a variety of pyridine derivatives with different substituents.

Scientific Research Applications

3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

    Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring and the fluorophenyl group contribute to the compound’s binding affinity and selectivity for these targets. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoro-1-methyl-1H-pyrazole: This compound shares the bromine and fluorine substituents but differs in the core structure, featuring a pyrazole ring instead of a pyridine ring.

    4-(Pyrrolidin-1-yl)benzonitrile: This compound contains a pyrrolidine ring linked to a benzonitrile group, highlighting the versatility of the pyrrolidine scaffold in medicinal chemistry.

Uniqueness

3-Bromo-4-({1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine is unique due to its specific combination of functional groups and the presence of both a pyridine and a pyrrolidine ring

Properties

Molecular Formula

C16H16BrFN2O

Molecular Weight

351.21 g/mol

IUPAC Name

3-bromo-4-[1-[(4-fluorophenyl)methyl]pyrrolidin-3-yl]oxypyridine

InChI

InChI=1S/C16H16BrFN2O/c17-15-9-19-7-5-16(15)21-14-6-8-20(11-14)10-12-1-3-13(18)4-2-12/h1-5,7,9,14H,6,8,10-11H2

InChI Key

SRNJARRWGWALRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=C(C=NC=C2)Br)CC3=CC=C(C=C3)F

Origin of Product

United States

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